Home > Products > Screening Compounds P119720 > Fasiglifam hemihydrate
Fasiglifam hemihydrate - 1374598-80-7

Fasiglifam hemihydrate

Catalog Number: EVT-505429
CAS Number: 1374598-80-7
Molecular Formula: C58H66O15S2
Molecular Weight: 1067.271
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fasiglifam hemihydrate is a chemically synthesized derivative of Fasiglifam, a Free Fatty Acid Receptor 1 (FFAR1) agonist. [] Fasiglifam belongs to a class of drugs known as GPR40 agonists, which are designed to mimic the effects of free fatty acids in the body. [] This class of compounds has been investigated for its potential in treating metabolic disorders, particularly Type 2 Diabetes Mellitus. []

Chemical Reactions Analysis

Research on Fasiglifam has focused on its metabolic transformations rather than specific chemical reactions involving the hemihydrate form. Studies have identified several metabolites of Fasiglifam, including its acyl glucuronide, which has been implicated in its liver toxicity. [, , ] The role of the hemihydrate form in these metabolic pathways and potential chemical reactions remains unexplored.

Mechanism of Action

Fasiglifam exerts its action primarily by binding to and activating the G protein-coupled receptor 40 (GPR40), also known as FFAR1. [, , ] This receptor is highly expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS). [] By activating GPR40, Fasiglifam enhances GSIS, thereby improving glycemic control in individuals with Type 2 Diabetes. [] The influence of the hemihydrate form on this mechanism of action has not been specifically investigated.

Fasiglifam

Fasiglifam Glucuronide (Fasiglifam-G)

    Compound Description: Fasiglifam glucuronide (Fasiglifam-G) is a major metabolite of fasiglifam formed through glucuronidation, a detoxification process in the liver. [ [], [], [], [] ] It is a substrate for transporters like BCRP and MRP2/MRP2. [ [] ] In dogs, high concentrations of fasiglifam-G, coupled with lower bile flow, contributed to crystal formation in bile, leading to granulomatous inflammation in the liver. [ [] ]

Oxidative Metabolite (M-I)

    Compound Description: M-I is a minor oxidative metabolite of fasiglifam observed in preclinical species and humans. [ [] ] It is formed through the oxidation of fasiglifam, primarily mediated by CYP3A4/5 enzymes. [ [], [] ] A glucuronide conjugate of M-I was also detected as a minor metabolite in human plasma. [ [] ]

Hydroxylated Fasiglifam (T-1676427)

    Compound Description: T-1676427 is a minor metabolite of fasiglifam detected in human plasma. [ [] ] It is formed by the hydroxylation of fasiglifam, primarily catalyzed by CYP3A4. [ [] ]

Acyl Glucuronide Metabolite (TAK875AG)

    Compound Description: The acyl glucuronide metabolite of fasiglifam is formed through the conjugation of fasiglifam with glucuronic acid. [ [], [] ] This reactive metabolite is considered a key contributor to fasiglifam-mediated DILI. [ [], [] ] Formation of TAK875AG was found to be higher in non-rodents and humans compared to rats. [ [] ]

Properties

CAS Number

1374598-80-7

Product Name

Fasiglifam hemihydrate

IUPAC Name

2-[(3S)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid;hydrate

Molecular Formula

C58H66O15S2

Molecular Weight

1067.271

InChI

InChI=1S/2C29H32O7S.H2O/c2*1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24;/h2*4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31);1H2/t2*23-;/m11./s1

InChI Key

OJXYMYYDAVXPIK-IWKNALKQSA-N

SMILES

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C.O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.